molecular formula C22H18O4 B14410558 3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid CAS No. 82276-28-6

3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid

Cat. No.: B14410558
CAS No.: 82276-28-6
M. Wt: 346.4 g/mol
InChI Key: LLUAMDVHHNCVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid is a complex organic compound with the molecular formula C22H18O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Benzo[c]fluorene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]fluorene core.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzo[c]fluorenes.

Scientific Research Applications

3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Cell Signaling Pathways: Affecting various cell signaling pathways to induce desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

82276-28-6

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

3,9-diethyl-5-hydroxy-7-oxobenzo[c]fluorene-6-carboxylic acid

InChI

InChI=1S/C22H18O4/c1-3-11-5-7-13-15(9-11)20(23)18-17(13)14-8-6-12(4-2)10-16(14)21(24)19(18)22(25)26/h5-10,24H,3-4H2,1-2H3,(H,25,26)

InChI Key

LLUAMDVHHNCVFX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C3=C(C(=C2O)C(=O)O)C(=O)C4=C3C=CC(=C4)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.